(2Z)-2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a chlorinated nitrophenyl group and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- **4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide
Uniqueness
(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of a chlorinated nitrophenyl group and a benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H8ClNO3S |
---|---|
Molecular Weight |
317.7 g/mol |
IUPAC Name |
(2Z)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8ClNO3S/c16-11-6-5-9(7-12(11)17(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8H/b14-8- |
InChI Key |
QCQVYDAWNRXVOS-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2 |
Origin of Product |
United States |
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